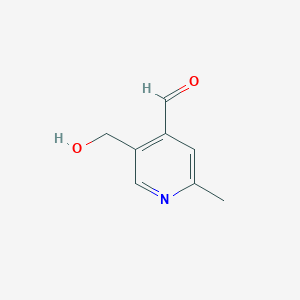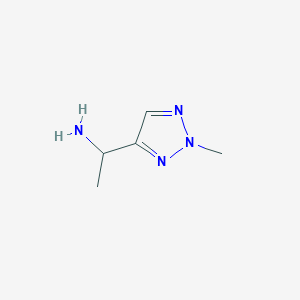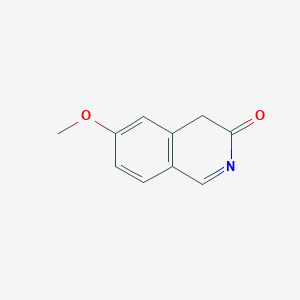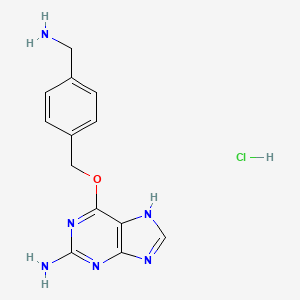![molecular formula C7H4ClNO B15072771 4-Chlorobenzo[d]isoxazole CAS No. 1260783-81-0](/img/structure/B15072771.png)
4-Chlorobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzo[d]isoxazole is a heterocyclic compound that features a benzene ring fused with an isoxazole ring, where the isoxazole ring contains a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further processed to yield the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave-assisted reactions and solid support techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chlorobenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]isoxazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the chlorine atom.
Isoxazole: The parent compound without the benzene ring fusion.
4-Chlorobenzoxazole: Similar but with an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness: 4-Chlorobenzo[d]isoxazole is unique due to the presence of both the chlorine atom and the fused benzene-isoxazole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1260783-81-0 |
|---|---|
Molecular Formula |
C7H4ClNO |
Molecular Weight |
153.56 g/mol |
IUPAC Name |
4-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChI Key |
KIDRAJFMFLDKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NO2)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)

![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)

![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)

![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)

![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)



